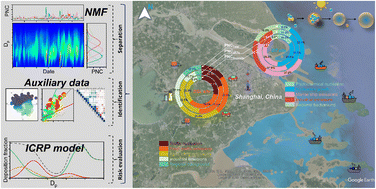Traffic, marine ships and nucleation as the main sources of ultrafine particles in suburban Shanghai, China†
Environmental Science: Atmospheres Pub Date: 2023-10-26 DOI: 10.1039/D3EA00096F
Abstract
The health effects associated with ultrafine particles (UFPs) have received significant attention. Precisely identifying the sources of UFPs and quantifying their contributions pose considerable challenges. In this study, simultaneous observations were conducted at two suburban sites in Shanghai, a megacity in China, to measure the particle number size distributions (PNSD) and investigate the characteristics of UFPs. The application of the non-negative matrix factorization (NMF) algorithm on PNSD determines 5 factors at each site. The sources of UFPs are very different between the inland (Dianshan Lake, DSL) site and the seacoast (Dongtan, DT) site. By analyzing size distributions and daily variations of resolved factors, and examining their relationships with criteria pollutants and PM2.5 (particulate matter with diameters ≤2.5 μm) chemical compositions, we identify the main sources of UFPs. At the DSL site, fresh and aged traffic emissions and traffic nucleation are the main contributors to UFPs. At the DT site, photochemical nucleation and growth processes and marine ship emissions are the most important UFP sources. Industrial emissions and the regional background are characterized by a larger GMD (geometric mean diameter) and contribute more to particle volume concentrations (PVC) rather than particle number concentrations (PNC), indicating their association with PM2.5 rather than UFPs. These findings emphasize the underlying reasons why UFPs and PM2.5 belong to two different metrics. Concerning the respiratory deposition of particles, the main UFPs sources also pose the greatest health risk. Either during clean days (PM2.5 < 35 μg m−3) or during polluted days (PM2.5 > 35 μg m−3), PNCDeposits only varies slightly. And photochemical nucleation (i.e., new particle formation events) can significantly increase PNC deposited in the respiratory system.


Recommended Literature
- [1] Flexible two-dimensional Tin+1Cn (n = 1, 2 and 3) and their functionalized MXenes predicted by density functional theories
- [2] Green synthesis of a Se/HPCF–rGO composite for Li–Se batteries with excellent long-term cycling performance†
- [3] Inside back cover
- [4] Acetate-driven polyoxometalate demetalation: An open-shell diiron polytungstate comprising two rotational Keggin isomers†
- [5] Evaluation of digestion procedures for the determination of selenium in soil comparing vapour generation and graphite furnace atomic absorption spectrometry with Zeeman-effect background correction
- [6] Hierarchical dual-nanonet of polymer nanofibers and supramolecular nanofibrils for air filtration with a high filtration efficiency, low air resistance and high moisture permeation†
- [7] An efficient tandem elimination–cyclization–desulfitative arylation of 2-(gem-dibromovinyl)phenols(thiophenols) with sodium arylsulfinates†
- [8] Photoconductivity of liquid crystalline derivatives of pyrene and carbazole†
- [9] White-light emitting surface-functionalized ZnSe quantum dots: europium complex-capped hybrid nanocrystal†
- [10] Recent development of boronic acid-based fluorescent sensors

Journal Name:Environmental Science: Atmospheres
Research Products
-
CAS no.: 185815-59-2
-
CAS no.: 140632-19-5
-
CAS no.: 182823-26-3









